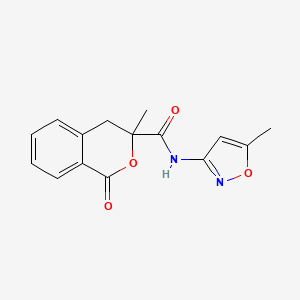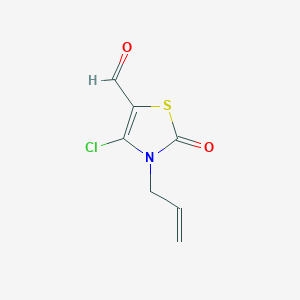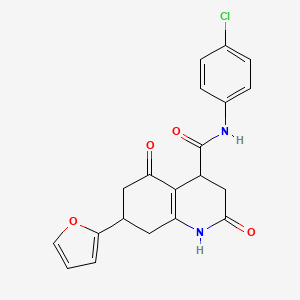![molecular formula C18H21NO2 B12123134 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- CAS No. 51345-76-7](/img/structure/B12123134.png)
1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- is a complex organic compound that belongs to the class of ketones. This compound is characterized by the presence of a propanone group, a dimethylamino group, and a phenylmethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- typically involves multiple steps, including the formation of the propanone backbone, the introduction of the dimethylamino group, and the attachment of the phenylmethoxyphenyl group. Common reagents used in these reactions include ketones, amines, and phenylmethoxy compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-[4-(methoxy)phenyl]-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
1-Propanone, 3-(dimethylamino)-1-[4-(ethoxy)phenyl]-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
51345-76-7 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H21NO2/c1-19(2)13-12-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
YILRQOFYISHQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)

![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)

![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)



